molecular formula C15H21NO4 B558298 Boc-L-homophenylalanine CAS No. 100564-78-1

Boc-L-homophenylalanine

Cat. No.: B558298
CAS No.: 100564-78-1
M. Wt: 279.33 g/mol
InChI Key: MCODLPJUFHPVQP-LBPRGKRZSA-N
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Description

Boc-L-homophenylalanine, also known as N-alpha-t-butoxycarbonyl-L-homophenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-homophenylalanine. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions .

Mechanism of Action

Target of Action

Boc-L-homophenylalanine is a useful reagent for organic synthesis and other chemical processes . It is primarily used in the preparation of piperidine-containing peptidyl proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Therefore, the primary target of this compound is the proteasome.

Pharmacokinetics

It is soluble in methanol , which suggests it may be well-absorbed in the body

Action Environment

It is known to be stable at 2-8°c , suggesting that temperature can affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-homophenylalanine typically involves the reaction of L-homophenylalanine with tert-butyl hydroxymethyl formamide (Boc2O) under alkaline conditions. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-L-homophenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: It serves as a precursor in the synthesis of biologically active peptides and proteins.

    Medicine: It is utilized in the development of peptide-based drugs and protease inhibitors, such as piperidine-containing peptidyl proteasome inhibitors.

    Industry: It is employed in the large-scale production of pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its extended side chain, which provides additional flexibility and steric properties in peptide synthesis. This makes it particularly useful in the design of peptides and proteins with specific structural and functional characteristics .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLPJUFHPVQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427007
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100564-78-1
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Boc-L-homophenylalanine used in the development of cysteine protease inhibitors?

A: this compound serves as a starting material in the synthesis of novel cysteine protease inhibitors. [] A study by Lee et al. describes a synthetic route utilizing this compound (1) to produce 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters, which exhibit potential as cysteine protease inhibitors. [] The synthesis involves a diazocarbonyl insertion reaction of this compound with diazomethane, followed by several steps ultimately leading to the target compounds. []

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